N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
CAS No.: 1258640-33-3
Cat. No.: VC11648636
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258640-33-3 |
|---|---|
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3 |
| Standard InChI Key | XCVYBHZBTJHKRV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC2=C1CNCC2 |
| Canonical SMILES | CN(C)C1=NC=NC2=C1CNCC2 |
Introduction
Chemical and Structural Properties
Molecular Characterization
N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine features a fused pyridine-pyrimidine core with a dimethylamine substituent at the 4-position. The compound’s IUPAC name, N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, reflects its bicyclic structure and saturation at the 5–8 positions. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.23 g/mol |
| SMILES | CN(C)C1=NC=NC2=C1CNCC2 |
| InChI Key | XCVYBHZBTJHKRV-UHFFFAOYSA-N |
The saturated tetrahydropyrido ring enhances stability compared to fully aromatic analogs, potentially improving bioavailability.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine typically proceeds via multi-step routes starting from pyridopyrimidine precursors. A common approach involves:
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Ring Formation: Cyclocondensation of diaminopyridine derivatives with carbonyl-containing reagents to construct the pyrimidine ring.
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Functionalization: Introduction of the dimethylamine group via nucleophilic substitution or reductive amination.
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Hydrogenation: Selective saturation of the pyrido ring using catalysts like palladium on carbon.
Optimization efforts focus on improving yield (reported >70% in recent protocols) and minimizing byproducts such as over-reduced isomers.
Comparative Analysis of Synthetic Routes
A study on analogous pyridopyrimidines (e.g., pyrimido[4,5-d]pyrimidones) highlights the role of formaldehyde and primary amines in facilitating Mannich-type reactions, which could inform adaptations for this compound . For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4-dione with formaldehyde and dimethylamine under mild conditions (35°C, ethanol solvent) yielded structurally related products in >65% yield .
Biological Activities and Mechanisms
Antiviral Activity
The pyridopyrimidine core has demonstrated inhibitory effects against RNA viruses (e.g., SARS-CoV-2, influenza) by blocking viral polymerase or helicase activity. Molecular docking studies suggest that N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine may bind to the RNA-dependent RNA polymerase of hepatitis C virus with a docking score of −9.2 kcal/mol.
Applications and Future Directions
Drug Development
The compound’s dual activity against kinases and microtubules positions it as a candidate for:
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Combination Therapies: Synergizing with DNA-damaging agents in oncology.
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Antiviral Cocktails: Enhancing efficacy of nucleoside analogs.
Material Science
Pyridopyrimidines are explored as ligands in catalytic systems and fluorescent probes, leveraging their electron-deficient aromatic systems.
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